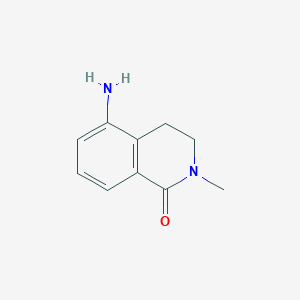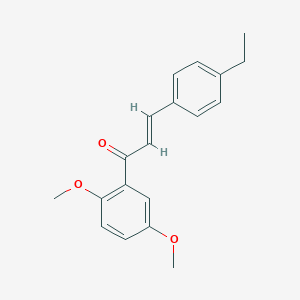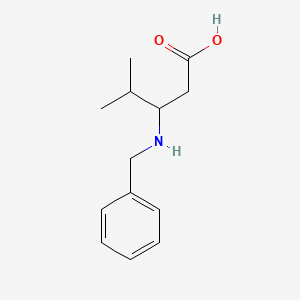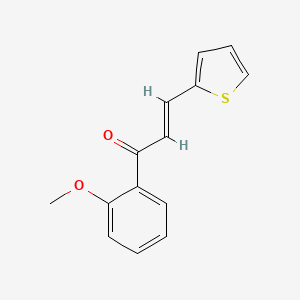
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a yellow crystalline powder that is commonly used as a reagent in organic synthesis. It is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
Mecanismo De Acción
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a potent inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain that generates ATP in the mitochondria. By inhibiting complex I, (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one disrupts the energy production process and leads to the accumulation of reactive oxygen species, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one causes selective destruction of dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has also been shown to induce apoptosis in other cell types, such as lymphocytes and oligodendrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful tool for studying the mechanisms of Parkinson's disease and creating animal models of the disease. However, it has limitations in terms of its selectivity and specificity. (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can also be toxic to other cell types, and its effects can be difficult to control in vivo.
Direcciones Futuras
There are many potential future directions for research involving (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of interest is the development of more selective inhibitors of mitochondrial complex I that could be used to study the disease's mechanisms without causing as much damage to other cell types. Another area of interest is the development of new treatments for Parkinson's disease based on the insights gained from studying (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. Additionally, further research is needed to fully understand the mechanisms of (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one-induced cell death and to develop strategies for preventing or mitigating its effects.
Aplicaciones Científicas De Investigación
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to symptoms similar to Parkinson's disease in humans. (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has also been used to create animal models of Parkinson's disease, which have been used to study the disease's progression and potential treatments.
Propiedades
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-14-7-3-2-6-12(14)13(15)9-8-11-5-4-10-17-11/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFWANFNRJQSCX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3088046.png)
![3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine](/img/structure/B3088052.png)
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3088063.png)
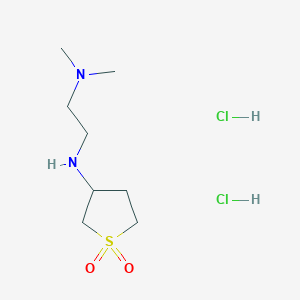
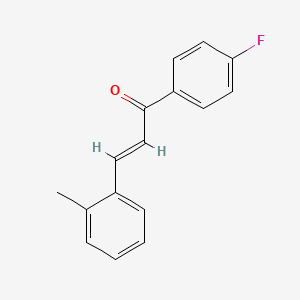
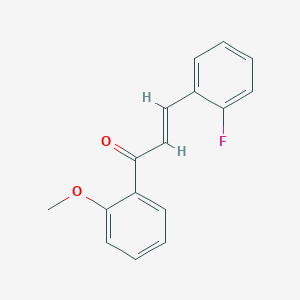
![3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid](/img/structure/B3088105.png)
![3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B3088119.png)
![2-[2-Oxo-3-(propan-2-yl)-1,2-dihydroquinolin-6-yl]acetic acid](/img/structure/B3088130.png)
